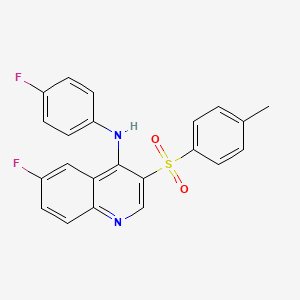

6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .

Synthesis Analysis

While specific synthesis methods for this compound were not found, enzymatic methods have been used for the synthesis of fluorinated compounds . These methods involve various enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, and others .Scientific Research Applications

Radiopharmaceutical Development

6-Fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine is a compound of interest in the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging of neurofibrillary tangles in the brain, which are key markers in neurodegenerative diseases like Alzheimer's. A notable application involves the synthesis of Fluorine-18-labelled derivatives, such as [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting aggregated tau protein. This research has led to the development of fully automated radiosynthesis methods under Good Manufacturing Practices, making [18 F]MK-6240 a validated compound for human PET studies (Collier et al., 2017).

Organic Light-Emitting Diode (OLED) Applications

The compound has also found applications in the field of organic electronics, specifically in the development of red-emissive fluorophores for organic light-emitting diode (OLED) applications. Research in this area has focused on creating D–π–A-structured fluorophores with enhanced chromaticity and suppressed intermolecular interactions, leading to improved performance in OLED devices. This includes the synthesis of novel 1,8-naphthalimide derivatives, demonstrating the compound's utility in advancing OLED technology (Luo et al., 2015).

Antibacterial Agents

Another significant area of research involves the development of antibacterial agents. Fluoroquinolones, for instance, have been studied for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Structural modifications, including the introduction of fluoro groups, have been explored to enhance their antibacterial efficacy. The study of such compounds has led to the identification of derivatives with remarkably potent activities, highlighting the potential of 6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine in creating new antibacterial drugs (Kuramoto et al., 2003).

Synthesis of Fluorinated Heterocycles

Research has also delved into the synthesis of fluorinated heterocycles, leveraging the unique properties of fluorine to create compounds with applications in pharmaceuticals and agrochemicals. Techniques involving rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate have been developed to synthesize fluorinated isoquinolinones and pyridinones, showcasing the compound's versatility in organic synthesis (Wu et al., 2017).

Future Directions

properties

IUPAC Name |

6-fluoro-N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2O2S/c1-14-2-9-18(10-3-14)29(27,28)21-13-25-20-11-6-16(24)12-19(20)22(21)26-17-7-4-15(23)5-8-17/h2-13H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTXDZMFXLQMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2691753.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)

![1-ethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2691759.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2691762.png)

![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2691775.png)

![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)